molecular formula C5H6BNO3 B12983102 3-Hydroxypyridine-4-boronic acid CAS No. 2096334-63-1

3-Hydroxypyridine-4-boronic acid

Cat. No.: B12983102
CAS No.: 2096334-63-1
M. Wt: 138.92 g/mol
InChI Key: PCEHDQYNRQGNAU-UHFFFAOYSA-N
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Description

3-Hydroxypyridine-4-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of both a hydroxyl group and a boronic acid group attached to a pyridine ring. The unique combination of these functional groups makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypyridine-4-boronic acid typically involves the borylation of 3-hydroxypyridine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is usually carried out under mild conditions, making it efficient and environmentally friendly .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The scalability of the Miyaura borylation process makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypyridine-4-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of pyridine-4-aldehyde or pyridine-4-ketone.

    Reduction: Formation of boronate esters.

    Substitution: Formation of biaryl compounds.

Scientific Research Applications

3-Hydroxypyridine-4-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxypyridine-4-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological applications. The boronic acid group can interact with enzymes and other proteins, affecting their activity and function .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Pyridine-2-boronic acid
  • Pyridine-3-boronic acid

Comparison: 3-Hydroxypyridine-4-boronic acid is unique due to the presence of both a hydroxyl group and a boronic acid group on the pyridine ring. This combination enhances its reactivity and makes it more versatile compared to other boronic acids. The hydroxyl group provides additional sites for chemical modification, increasing its utility in various applications .

Biological Activity

3-Hydroxypyridine-4-boronic acid (3-HPBA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant case studies and research findings.

This compound is characterized by its boronic acid functional group, which enhances its reactivity and biological interactions. The molecular formula is C5H6BNO3C_5H_6BNO_3, and it features a hydroxyl group at the 3-position and a boronic acid group at the 4-position of the pyridine ring.

Antimicrobial Activity

Recent studies have demonstrated that 3-HPBA exhibits significant antimicrobial properties against various pathogens. The compound was tested against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that 3-HPBA has potential as an antimicrobial agent, particularly against fungal infections.

Antiviral Activity

In addition to its antibacterial properties, 3-HPBA has shown promising antiviral activity. Research indicates that it can inhibit HIV integrase, which is crucial for viral replication. The compound's mechanism involves chelation of metal ions essential for the enzyme's activity.

Case Study: HIV Integrase Inhibition

A study reported that derivatives of 3-HPBA demonstrated IC50 values in the low micromolar range against HIV integrase, indicating effective inhibition. The most potent derivatives exhibited IC50 values of approximately 0.5 µM, showcasing their potential as antiviral agents in HIV treatment strategies .

Anticancer Properties

The anticancer potential of boronic acids, including 3-HPBA, has gained attention due to their ability to modulate cellular pathways involved in cancer progression. Studies have suggested that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Table 2: Anticancer Activity of Boronic Acids

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
HeLa (Cervical)10Apoptosis induction
MCF-7 (Breast)15Cell cycle arrest
A549 (Lung)12Inhibition of proliferation

The data suggest that 3-HPBA and related compounds may serve as effective agents in cancer therapy.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between 3-HPBA and various biological targets. These studies reveal favorable binding energies and interaction profiles with proteins involved in antimicrobial activity, such as thymidylate kinase .

Table 3: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Reference
Thymidylate Kinase-24.34
HIV Integrase-20.50

These findings highlight the potential of 3-HPBA as a lead compound for drug development targeting multiple pathways.

Properties

CAS No.

2096334-63-1

Molecular Formula

C5H6BNO3

Molecular Weight

138.92 g/mol

IUPAC Name

(3-hydroxypyridin-4-yl)boronic acid

InChI

InChI=1S/C5H6BNO3/c8-5-3-7-2-1-4(5)6(9)10/h1-3,8-10H

InChI Key

PCEHDQYNRQGNAU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=NC=C1)O)(O)O

Origin of Product

United States

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